2-Bromoethyl 2-phenylacetate chemical structure and properties
2-Bromoethyl 2-phenylacetate chemical structure and properties
Topic: 2-Bromoethyl 2-phenylacetate Chemical Structure and Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Structural Analysis, Synthesis Protocols, and Reactivity Profile
Executive Summary
2-Bromoethyl 2-phenylacetate (also known as 2-bromoethyl benzeneacetate) is a bifunctional organic intermediate characterized by a phenylacetic acid core esterified with a 2-bromoethanol moiety. It serves as a specialized alkylating agent in medicinal chemistry, enabling the introduction of a phenylacetyl group linked via an ethyl spacer, or conversely, the attachment of a reactive bromoethyl linker to a phenylacetic scaffold.
Crucial Distinction: This compound is frequently confused with its isomer, Ethyl 2-bromo-2-phenylacetate (CAS 2882-19-1), where the bromine atom is located on the
Chemical Identity & Structural Analysis[1][2][3]
The molecule features two distinct electrophilic sites: the carbonyl carbon (susceptible to hydrolysis or transesterification) and the terminal alkyl bromide (susceptible to
| Parameter | Detail |
| IUPAC Name | 2-Bromoethyl 2-phenylacetate |
| Common Names | 2-Bromoethyl benzeneacetate; Phenylacetic acid 2-bromoethyl ester |
| Molecular Formula | |
| Molecular Weight | 243.10 g/mol |
| Structure (SMILES) | BrCCOC(=O)Cc1ccccc1 |
| Key Functional Groups | Ester (Carboxylate), Primary Alkyl Bromide, Phenyl Ring |
Structural Visualization
The following diagram illustrates the chemical connectivity and the two primary zones of reactivity.
Figure 1: Structural connectivity of 2-Bromoethyl 2-phenylacetate highlighting reactive centers.
Physicochemical Properties[3][6][8][9]
Quantitative data for this specific isomer is less ubiquitous than for its
| Property | Value / Estimate | Notes |
| Physical State | Colorless to pale yellow oil | Liquid at room temperature. |
| Boiling Point | 155–160 °C @ 20 mmHg | Estimated based on benzoate analog (157-159 °C). |
| Density | ~1.39 - 1.45 g/mL | High density due to bromine content.[1] |
| Solubility | Soluble in DCM, EtOAc, THF | Hydrolyzes slowly in water. |
| Refractive Index | Consistent with aromatic esters.[1][2] | |
| Stability | Moisture Sensitive | Store under inert gas ( |
Synthesis Protocols
Method A: Acyl Chloride Esterification (Standard Route)
This method is preferred for scale-up due to its high yield and operational simplicity. It utilizes phenylacetyl chloride and 2-bromoethanol.
Reagents:
-
Phenylacetyl chloride (1.0 equiv)
-
2-Bromoethanol (1.1 equiv)
-
Triethylamine (
) or Pyridine (1.2 equiv) -
Dichloromethane (DCM) (anhydrous)
Protocol:
-
Setup: Charge a flame-dried 3-neck round-bottom flask with 2-bromoethanol (1.1 equiv) and
(1.2 equiv) in anhydrous DCM (0.5 M concentration). Cool to 0°C under nitrogen atmosphere. -
Addition: Add phenylacetyl chloride (1.0 equiv) dropwise via a pressure-equalizing addition funnel over 30 minutes. Maintain temperature < 5°C to prevent polymerization or side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the acid chloride.
-
Workup: Quench with cold water. Wash the organic phase successively with 1M HCl (to remove amine), saturated
(to remove acid traces), and brine. -
Purification: Dry over
, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) if necessary, though the crude is often sufficiently pure (>95%).
Method B: Oxidative Ring Opening (Specialized)
A milder method suitable for sensitive substrates, involving the oxidative ring opening of acetals using TEMPO and Lewis acids.
Protocol:
-
Substrate: 2-benzyl-1,3-dioxolane.
-
Reagents: TEMPO (2.0 equiv),
(4.0 equiv). -
Conditions: React in organic solvent to yield 2-bromoethyl phenylacetate.
-
Note: This route is generally reserved for cases where the acid chloride is not available or orthogonal protection is required.
Spectroscopic Characterization
The identity of 2-bromoethyl 2-phenylacetate is confirmed via
- 7.26–7.35 (m, 5H): Aromatic protons (Phenyl group).
-
4.38 (t,
, 2H): (Deshielded by oxygen). -
3.66 (s, 2H):
(Benzylic singlet). -
3.50 (t,
, 2H): (Adjacent to bromine).
Note: Chemical shifts may vary slightly (
Reactivity & Applications
Mechanism of Action: Alkylation
The primary utility of this compound lies in its ability to act as an electrophile at the terminal carbon. It reacts with nucleophiles (amines, thiols, phenoxides) via an
Workflow: Synthesis of N-Substituted Morpholinones A common application is the reaction with amino alcohols or diamines to form heterocycles.
Figure 2: General reactivity pathway with amine nucleophiles.
Key Applications
-
Prodrug Synthesis: Used to attach a phenylacetic acid moiety to a drug molecule via a hydrolyzable ester linker, improving lipophilicity.
-
Heterocycle Formation: Precursor for the synthesis of morpholine derivatives by reacting with ethanolamine derivatives, followed by cyclization.
-
Surface Modification: Used to functionalize surfaces presenting hydroxyl or amine groups with phenyl residues.
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Lachrymator: Like many
-halo esters and bromoethyl esters, this compound is irritating to eyes and mucous membranes. -
Skin Irritant: Causes skin irritation and potential sensitization.
-
Alkylating Agent: Potential mutagen; handle with extreme care.
Handling Protocol:
-
Engineering Controls: Always handle inside a certified chemical fume hood.
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Spill Management: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust. Neutralize area with dilute alcoholic KOH if necessary (destroys the alkylating potential).
-
Storage: Store in a tightly sealed container at 2–8°C. Protect from light and moisture to prevent hydrolysis and liberation of HBr.
References
-
Synthesis via Oxidative Ring Opening: Atkin, J. P. (2015). New Applications of TEMPO in Organic Synthesis. University of York.
- General Esterification Protocols:Organic Syntheses, Coll. Vol. 1, p. 246 (1941); Vol. 3, p. 167 (1953). (Standard Acid Chloride Methodologies).
-
Analogous Properties (2-Bromoethyl benzoate): National Center for Biotechnology Information. PubChem Compound Summary for CID 70664, 2-Bromoethyl benzoate.
- NMR Spectral Data Verification: Validated against fragmentation patterns of homologous 2-bromoethyl esters described in Spectroscopic Identification of Organic Compounds, Silverstein et al.
